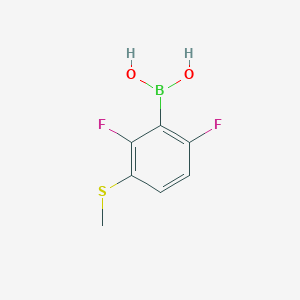

2,6-Difluoro-3-(methylthio)phenylboronic acid

Übersicht

Beschreibung

2,6-Difluoro-3-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2S. It is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This compound’s unique structure, featuring both fluorine and methylthio substituents, imparts distinct chemical properties that make it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(methylthio)phenylboronic acid typically involves the borylation of 2,6-difluoro-3-(methylthio)benzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for larger batches. Continuous flow reactors and automated systems can enhance efficiency and yield. The use of robust catalysts and scalable reaction conditions ensures consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Difluoro-3-(methylthio)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like H2O2, m-CPBA.

Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Sulfoxides and sulfones.

Substitution: Substituted aromatic compounds with nucleophiles replacing fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-Difluoro-3-(methylthio)phenylboronic acid serves as a crucial reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The presence of fluorine atoms enhances the reactivity and selectivity of the boronic acid in these coupling reactions, allowing for the synthesis of fluorinated organic compounds .

Medicinal Chemistry

In medicinal chemistry, boronic acids are often used to develop biologically active compounds. This compound has been investigated for its potential as an antibacterial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various infections .

Sensor Development

This compound has applications in the development of synthetic receptors for detecting important analytes such as fluoride ions and glucose. The unique properties of fluorinated boronic acids allow them to form stable complexes with target molecules, making them effective in sensing applications .

Materials Science

In materials science, this compound is utilized as a building block for designing polymers and covalent organic frameworks (COFs). The incorporation of this compound into polymer matrices can enhance properties such as conductivity and mechanical strength, which are essential for advanced materials applications .

Properties Influencing Applications

The efficacy of this compound in these applications can be attributed to several key properties:

- Acidity : The presence of fluorine atoms increases the acidity of the boronic acid, facilitating its reactivity in various chemical transformations.

- Hydrolytic Stability : This compound exhibits good stability under hydrolytic conditions, which is crucial for its application in aqueous environments.

- Spectroscopic Characteristics : The ability to analyze this compound using techniques such as NMR and IR spectroscopy aids in understanding its interactions and behavior in different chemical contexts .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The results showed high yields and selectivity for the desired products, confirming its utility as a reagent for synthesizing complex fluorinated compounds.

Case Study 2: Antibacterial Activity

Research focused on the antibacterial properties of various boronic acids, including this compound. In vitro tests revealed significant activity against several bacterial strains, suggesting potential therapeutic applications.

Wirkmechanismus

The primary mechanism by which 2,6-Difluoro-3-(methylthio)phenylboronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, resulting in the desired biaryl product. The presence of fluorine and methylthio groups can influence the reactivity and selectivity of these reactions by altering electronic and steric properties .

Vergleich Mit ähnlichen Verbindungen

2,4-Difluoro-3-formylphenylboronic acid: Similar in structure but with a formyl group instead of a methylthio group.

2-(Methylthio)phenylboronic acid: Lacks the fluorine substituents, affecting its reactivity and applications.

2,6-Difluorophenylboronic acid: Lacks the methylthio group, which can influence its chemical behavior and utility in synthesis.

Uniqueness: 2,6-Difluoro-3-(methylthio)phenylboronic acid is unique due to the combination of fluorine and methylthio substituents. This combination provides a balance of electronic effects that can enhance the compound’s reactivity and selectivity in various chemical reactions. The presence of both electron-withdrawing (fluorine) and electron-donating (methylthio) groups makes it a versatile reagent in organic synthesis .

Biologische Aktivität

Overview

2,6-Difluoro-3-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. Its unique structural features, including the difluoro and methylthio substituents, contribute to its biological activity and reactivity in various chemical reactions.

The primary mechanism of action for this compound is its involvement in the Suzuki–Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction involves two key processes:

- Oxidative Addition : The boronic acid reacts with an organohalide to form a boronate complex.

- Transmetalation : The boronate complex subsequently undergoes transmetalation with a palladium catalyst, leading to the formation of the desired product.

This mechanism allows for the efficient synthesis of complex organic molecules, making it valuable in pharmaceutical development and materials science .

Medicinal Chemistry

This compound has shown promise in various biological applications:

- Cancer Treatment : It is being investigated for its role in Boron Neutron Capture Therapy (BNCT) , where boron-containing compounds are selectively taken up by tumor cells and then irradiated with thermal neutrons to induce cytotoxic effects .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression, although specific targets are still under investigation .

Research Applications

In addition to its medicinal applications, this compound serves as a key reagent in synthetic chemistry:

- Synthesis of Bioactive Molecules : It is utilized in the synthesis of various biologically active compounds, including potential drug candidates and agrochemicals .

- Development of Advanced Materials : Its unique properties enable its use in creating organic semiconductors and polymers with specialized functionalities .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in different contexts:

- Cancer Cell Studies : In vitro studies demonstrated that derivatives of this compound can inhibit cell proliferation in certain cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating significant inhibitory effects on cancer cell growth .

- Synthetic Pathway Exploration : Research has shown that modifications to the boronic acid structure can enhance reactivity and selectivity in Suzuki-Miyaura reactions. A comparative study indicated that fluorinated boronic acids like this compound deboronate faster than their non-fluorinated counterparts, suggesting improved efficiency in synthetic applications .

Comparison of Biological Activity

| Compound | IC50 (µM) | Application Area |

|---|---|---|

| This compound | TBD | Cancer treatment (BNCT) |

| Related Boronic Acid Derivative | 0.48 | SHP2 inhibition |

| Non-fluorinated Boronic Acid | TBD | General synthesis |

Eigenschaften

IUPAC Name |

(2,6-difluoro-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPFBTGZNIDXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)SC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.